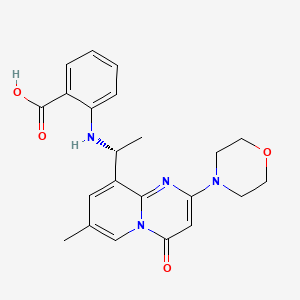
AM095
Vue d'ensemble
Description
AM095 est un antagoniste puissant et sélectif du récepteur 1 de l'acide lysophosphatidique (LPA1). Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, notamment dans le traitement de pathologies telles que la fibrose pulmonaire idiopathique et l'ischémie cérébrale .
Applications De Recherche Scientifique
AM095 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the LPA1 receptor and its role in various biological processes.
Biology: Investigated for its effects on cell signaling pathways and cellular responses.
Medicine: Explored as a potential therapeutic agent for conditions such as idiopathic pulmonary fibrosis, cerebral ischemia, and other inflammatory diseases.
Industry: Utilized in the development of new drugs targeting the LPA1 receptor
Mécanisme D'action
Target of Action
AM095 is a novel, potent, and orally bioavailable antagonist of the lysophosphatidic acid type 1 receptor (LPA1) . The LPA1 receptor is a key player in various physiological and pathological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and neuropathic pain .
Mode of Action
this compound selectively inhibits the LPA1 receptor, with IC50 values of 0.98 μM for human LPA1 and 0.73 μM for mouse LPA1 . It inhibits the LPA-induced calcium flux of human or mouse LPA1-transfected CHO cells . This inhibition disrupts the normal signaling pathways of the LPA1 receptor, leading to a decrease in the receptor’s downstream effects .
Biochemical Pathways
The LPA1 receptor is involved in various biochemical pathways. By inhibiting the LPA1 receptor, this compound can affect these pathways and their downstream effects. For instance, it has been shown to inhibit LPA1-induced chemotaxis in both mouse LPA1/CHO cells and human A2058 melanoma cells . This suggests that this compound may play a role in inhibiting cell migration and potentially tumor metastasis .
Result of Action
The inhibition of the LPA1 receptor by this compound has several molecular and cellular effects. For instance, in mouse models, this compound has been shown to dose-dependently block LPA-induced histamine release . Additionally, it significantly reduces collagen and protein in bronchoalveolar lavage fluid . In mice, this compound also reduces bleomycin-induced macrophage and lymphocyte infiltration . These results suggest that this compound may have potential therapeutic applications in conditions such as inflammation and fibrosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of LPA in the environment can affect the degree to which this compound inhibits the LPA1 receptor . Furthermore, the physiological and pathological state of the organism can also influence the action of this compound.
Analyse Biochimique
Biochemical Properties
AM095 interacts with the LPA1 receptor, a G-protein coupled receptor . It inhibits GTPγS binding to Chinese hamster ovary (CHO) cell membranes overexpressing recombinant human or mouse LPA1 . The IC50 values for this compound antagonism of LPA-induced calcium flux of human or mouse LPA1-transfected CHO cells are 0.025 and 0.023 μM, respectively .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it inhibits LPA-driven chemotaxis of CHO cells overexpressing mouse LPA1 and human A2058 melanoma cells . In the context of brain damage caused by cerebral ischemia, this compound administration immediately after reperfusion attenuated brain damage such as brain infarction and neurological deficit .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the LPA1 receptor, thereby preventing the downstream signaling events triggered by LPA1 activation . This includes the inhibition of GTPγS binding and LPA-driven chemotaxis .
Temporal Effects in Laboratory Settings
In studies involving transient focal cerebral ischemia, this compound administration immediately after reperfusion attenuated brain damage at 1 day after the event, and this effect was also observed at 3 days after the event .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have dose-dependent effects. For instance, it dose-dependently reduced LPA-stimulated histamine release . In a study involving bleomycin-induced increases in collagen, protein, and inflammatory cell infiltration in bronchoalveolar lavage fluid, this compound showed dose-dependent reduction in these parameters .
Metabolic Pathways
Given its role as an LPA1 antagonist, it likely impacts the signaling pathways downstream of LPA1 activation .
Transport and Distribution
Given its role as an LPA1 antagonist, it is likely that it is distributed to areas where LPA1 is expressed .
Subcellular Localization
Given its role as an LPA1 antagonist, it is likely that it localizes to the cell membrane where LPA1 is expressed .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de l'AM095 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications des groupes fonctionnels. Les étapes clés comprennent :
Formation du cycle oxazole : Ceci est obtenu par une réaction de cyclisation impliquant un précurseur approprié.
Attachement des groupes phényles : Cette étape implique des réactions de couplage pour attacher les groupes phényles au cycle oxazole.
Introduction du groupe carboxylate : Ceci est généralement réalisé par des réactions d'estérification ou d'amidation.
Méthodes de Production Industrielle
La production industrielle de l'this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique :
Optimisation des conditions de réaction : Assurer un rendement et une pureté élevés.
Utilisation de réacteurs à flux continu : Pour améliorer l'efficacité et l'extensibilité de la réaction.
Processus de purification : Tels que la cristallisation et la chromatographie pour obtenir le produit final avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de Réactions
L'AM095 subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l'this compound, modifiant ainsi son activité.
Substitution : Diverses réactions de substitution peuvent être réalisées sur les cycles phényles ou le cycle oxazole.
Réactifs et Conditions Courantes
Agents oxydants : Tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Agents réducteurs : Y compris le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs de substitution : Tels que les halogènes ou les agents alkylants.
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound avec des groupes fonctionnels modifiés, qui peuvent avoir des activités biologiques différentes .
Applications de la Recherche Scientifique
L'this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier le récepteur LPA1 et son rôle dans divers processus biologiques.
Biologie : Investigé pour ses effets sur les voies de signalisation cellulaire et les réponses cellulaires.
Médecine : Exploré comme agent thérapeutique potentiel pour des pathologies telles que la fibrose pulmonaire idiopathique, l'ischémie cérébrale et d'autres maladies inflammatoires.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur LPA1
Mécanisme d'Action
L'this compound exerce ses effets en antagonisant sélectivement le récepteur LPA1. Ce récepteur est impliqué dans divers processus cellulaires, notamment la prolifération cellulaire, la migration et la survie. En inhibant le récepteur LPA1, l'this compound peut moduler ces processus, conduisant à ses effets thérapeutiques. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la liaison du GTPγS et la réduction du flux de calcium dans les cellules exprimant le récepteur LPA1 .
Comparaison Avec Des Composés Similaires
Composés Similaires
AM966 : Un autre antagoniste puissant du récepteur LPA1 avec des activités biologiques similaires.
Debio-0719 : Un composé avec des effets inhibiteurs comparables sur le récepteur LPA1.
Ki16425 : Un antagoniste non sélectif du récepteur LPA avec une activité plus large
Unicité de l'AM095
L'this compound est unique en raison de sa haute sélectivité pour le récepteur LPA1 et de ses puissants effets antagonistes. Cette sélectivité en fait un outil précieux pour étudier le rôle spécifique du récepteur LPA1 dans divers processus biologiques et pour développer des thérapies ciblées .
Propriétés
IUPAC Name |
sodium;2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5.Na/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31;/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31);/q;+1/p-1/t18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKDADFSIDCQGB-GMUIIQOCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N2NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693387 | |
| Record name | Sodium {4'-[3-methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345614-59-6 | |
| Record name | Sodium {4'-[3-methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)


![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)
![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)

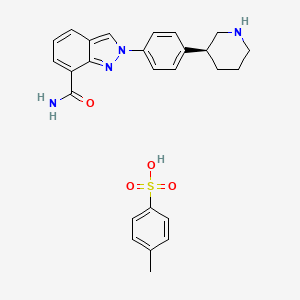

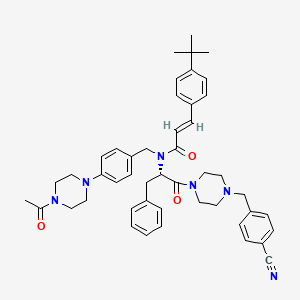
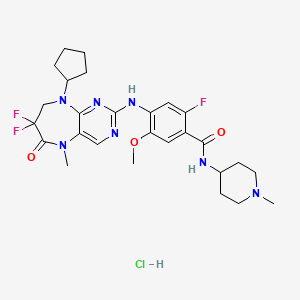
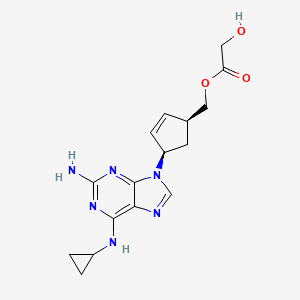
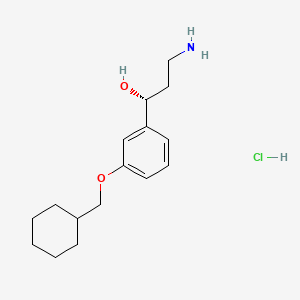
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B560036.png)
